

Technical Support Center: Improving Gold Recovery from Refractory Ores with Thiosulfate

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Compound of Interest

Compound Name: Thiosulfuric acid

Cat. No.: B1193926

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on thiosulfate-based gold recovery from refractory ores.

Troubleshooting Guide

This section addresses common problems encountered during thiosulfate leaching experiments, offering potential causes and solutions in a direct question-and-answer format.

Problem: Low Gold Extraction Rates

Question: My gold recovery is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low gold extraction is a common issue with several potential root causes.

Systematically investigate the following factors:

- **Passivation of Gold Surface:** The surface of the gold particles may become passivated, preventing the leaching agent from reaching it. This can be caused by the deposition of elemental sulfur, sulfides, or polythionates resulting from thiosulfate decomposition.^{[1][2]} A darkening of the gold surface is a visual indicator of passivation.^[3]
 - **Solution:** Ensure proper control of the leach solution's redox potential. The use of additives can sometimes mitigate passivation. Additionally, pretreatment methods like ultra-fine

grinding, roasting, or pressure oxidation might be necessary for certain refractory ores to expose fresh gold surfaces.[4]

- Sub-optimal Reagent Concentrations: The concentrations of thiosulfate, copper (catalyst), and ammonia are critical and highly interdependent.
 - Solution: Optimize the concentration of each reagent. Typical ranges are 0.1 M to 0.5 M for ammonium thiosulfate and 0.01 M to 0.1 M for copper(II).[5] The ideal concentrations will vary depending on the specific ore being processed.[6][7]
- Incorrect pH: The pH of the leaching solution affects the stability of the copper-ammonia complex, which is crucial for the leaching process.
 - Solution: Maintain the pH of the slurry within the optimal range, which is generally between 9 and 10.5.[5][8]
- "Preg-Robbing": Carbonaceous materials present in some refractory ores can adsorb the dissolved gold-thiosulfate complex, effectively "robbing" it from the pregnant leach solution.[9][10]
 - Solution: Thiosulfate leaching is generally less susceptible to preg-robbing than cyanidation because the gold-thiosulfate complex has a weak affinity for carbonaceous substances.[1][10] However, if preg-robbing is suspected, pretreatment methods such as roasting or the use of blanking agents like kerosene can help deactivate the carbonaceous material.[10][11]
- Insufficient Liberation of Gold: The gold may be encapsulated within other minerals, such as sulfides, preventing contact with the leach solution.[12][13]
 - Solution: Pre-treatment of the ore is often necessary. This can include ultra-fine grinding to increase the surface area, or oxidative processes like roasting or pressure oxidation to break down the sulfide matrix.[4][14]

Problem: High Reagent Consumption

Question: I'm observing excessively high consumption of thiosulfate. What causes this and how can it be minimized?

Answer: High thiosulfate consumption is a major challenge in the commercial viability of this process.[1][15] Consumption rates can sometimes exceed 100 kg/t-ore .[15] The primary causes are:

- **Thiosulfate Decomposition and Oxidation:** Thiosulfate is inherently unstable and can be easily oxidized, especially in the presence of the copper(II) catalyst.[1][2] This decomposition can be accelerated by certain minerals in the ore.[1]
 - **Solution:**
 - **Control Reaction Conditions:** Tightly control parameters like temperature, dissolved oxygen, and reagent concentrations to maintain an optimal redox potential.[1][15]
 - **Use of Additives:** Additives such as ammonium dihydrogen phosphate (ADP) have been shown to reduce thiosulfate consumption.[5][16]
 - **Alternative Catalysts:** Replacing the traditional copper-ammonia catalyst with nickel or cobalt-based systems can significantly reduce thiosulfate consumption by lowering the redox potential of the leach solution.[1][15]
- **Reaction with Gangue Minerals:** Associated minerals in the ore can react with and consume thiosulfate.
 - **Solution:** Thorough mineralogical characterization of the ore is crucial to anticipate and manage these side reactions. Pre-treatment steps may be required to remove or passivate reactive gangue minerals.

Problem: Precipitation in the Leach Solution

Question: I'm seeing precipitates forming in my leach solution. What are they and how can I prevent this?

Answer: Precipitation in the leach solution is often due to the formation of insoluble copper compounds, such as copper sulfide.[5]

- **Cause:** This typically occurs when the solution becomes unstable, which can be triggered by high copper ion concentrations (≥ 0.1 M).[5]

- Solution:
 - Maintain a sufficient excess of thiosulfate and ammonia relative to the soluble copper species to keep the copper complexed and in solution.[5][17]
 - Carefully control the copper concentration to avoid exceeding the stability limits of the solution.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of copper and ammonia in the thiosulfate leaching process?

A1: Copper(II) ions act as a catalyst, and ammonia serves to stabilize these copper ions in the alkaline solution. The cupric-ammine complex ($[\text{Cu}(\text{NH}_3)_4]^{2+}$) is the primary oxidant that dissolves the metallic gold.[8] Ammonia prevents the precipitation of copper hydroxides and also helps to minimize the decomposition of thiosulfate.[8]

Q2: Why is thiosulfate leaching preferred for some refractory ores, especially carbonaceous types?

A2: Thiosulfate leaching is particularly effective for carbonaceous or "preg-robbing" ores. In traditional cyanidation, the dissolved gold-cyanide complex is readily adsorbed by the carbonaceous material in the ore, leading to poor recovery.[10] The gold-thiosulfate complex ($[\text{Au}(\text{S}_2\text{O}_3)_2]^{3-}$), however, has a very weak affinity for carbonaceous substances, which prevents this preg-robbing phenomenon and allows for higher gold recovery from these challenging ore types.[1][12]

Q3: Can activated carbon be used to recover gold from the pregnant thiosulfate leach solution?

A3: No, the use of activated carbon for gold recovery is not effective in thiosulfate systems. The gold-thiosulfate complex has a low affinity for activated carbon, which is a significant difference from the gold-cyanide complex.[1][18] This necessitates alternative gold recovery methods, such as ion-exchange resins.[1][15]

Q4: What are the optimal operating parameters for a laboratory-scale thiosulfate leach?

A4: While optimal parameters are highly ore-specific, a general starting point for laboratory experiments can be derived from the literature.

Parameter	Typical Range	Reference
Ammonium Thiosulfate ($(\text{NH}_4)_2\text{S}_2\text{O}_3$)	0.1 M - 0.5 M	[5]
Copper Sulfate (CuSO_4)	0.01 M - 0.1 M	[5]
Ammonia (NH_3)	0.5 M - 1.5 M	[17][19]
pH	9 - 10.5	[5][8]
Temperature	25°C - 60°C	[16][20]
Pulp Density (% solids)	10% - 40%	[6][16]
Leaching Time	2 - 24 hours	[8][16]

Q5: What are some of the key chemical reactions in the copper-ammonia-thiosulfate leaching system?

A5: The overall process is an electrochemical reaction where gold is anodically dissolved and complexed, while the cupric ammine complex is cathodically reduced.[8] The key reactions are:

- Gold Oxidation and Complexation: $\text{Au} + 5\text{S}_2\text{O}_3^{2-} + [\text{Cu}(\text{NH}_3)_4]^{2+} \rightarrow [\text{Au}(\text{S}_2\text{O}_3)_2]^{3-} + 4\text{NH}_3 + [\text{Cu}(\text{S}_2\text{O}_3)_3]^{5-}$
- Catalyst Regeneration: $4[\text{Cu}(\text{S}_2\text{O}_3)_3]^{5-} + \text{O}_2 + 2\text{H}_2\text{O} + 16\text{NH}_3 \rightarrow 4[\text{Cu}(\text{NH}_3)_4]^{2+} + 12\text{S}_2\text{O}_3^{2-} + 4\text{OH}^-$

Experimental Protocols & Visualizations

Generalized Laboratory-Scale Leaching Protocol

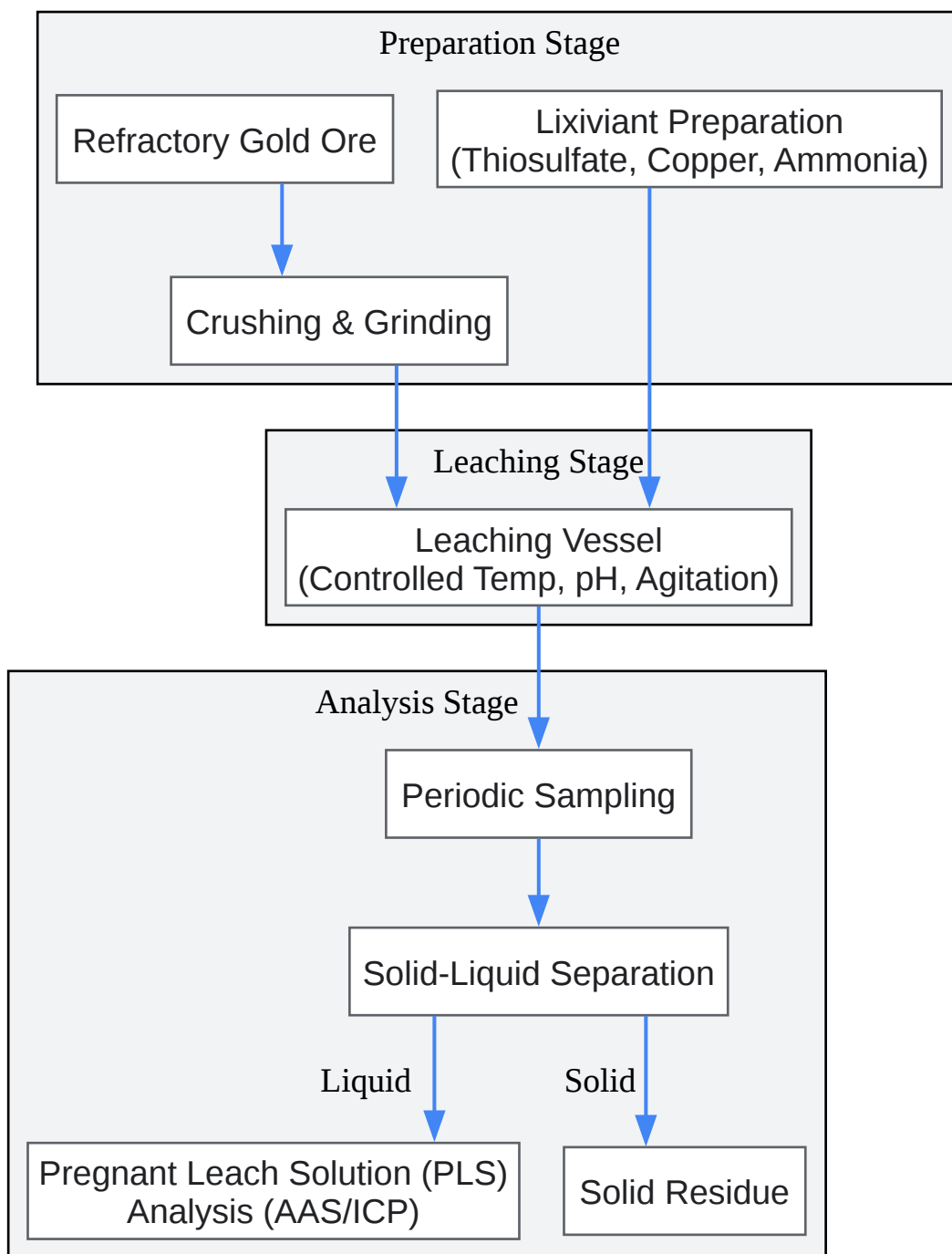
This protocol provides a general framework for conducting a batch leaching experiment. Optimization will be required for specific ore types.

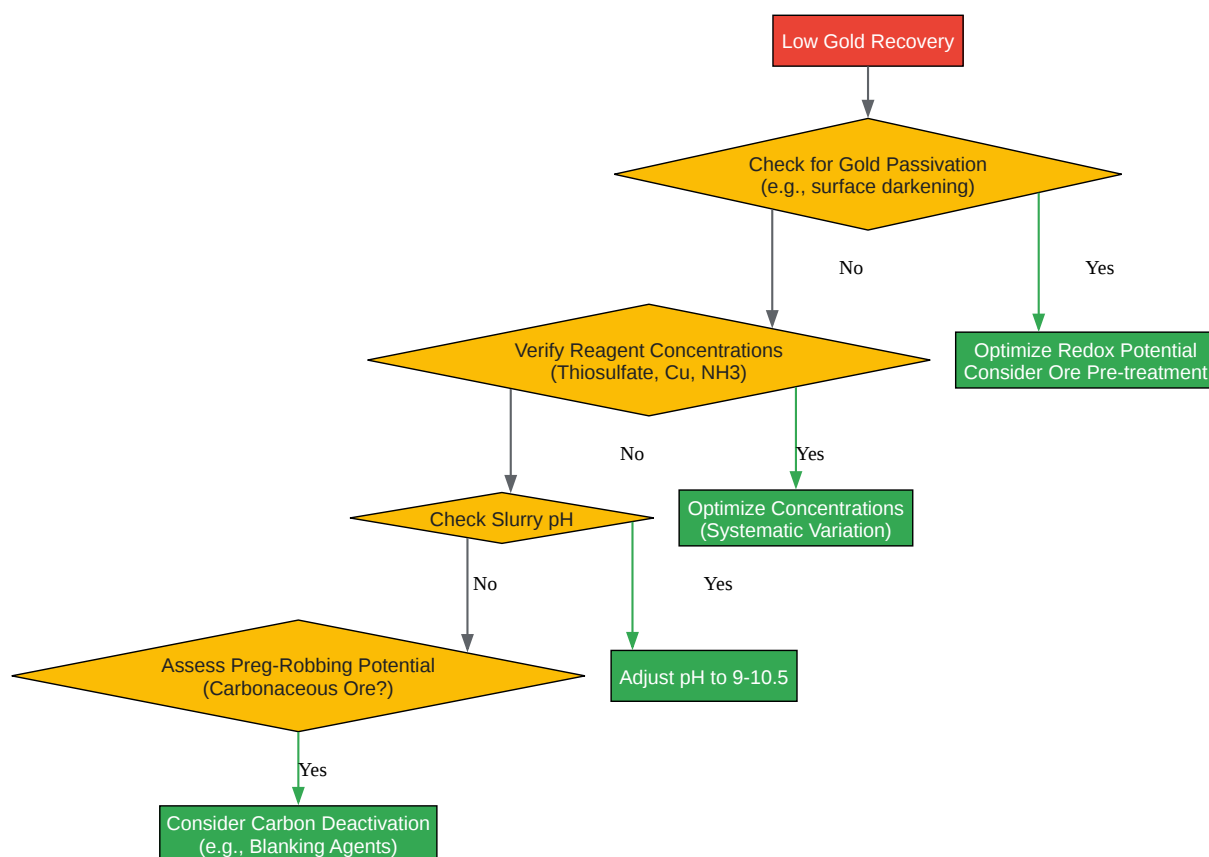
- Ore Preparation:

- Crush and grind the refractory ore to a predetermined particle size (e.g., 80% passing 75 μm).^{[6][12]} A finer grind generally increases the surface area and can improve gold recovery.^[8]
- Lixiviant (Leach Solution) Preparation:
 - Prepare the leaching solution by dissolving the required amounts of ammonium thiosulfate, copper sulfate, and ammonia in deionized water to achieve the desired concentrations (refer to the table above).^[5]
 - Adjust the pH to the target range (e.g., 9.5-10) using an appropriate reagent like sodium hydroxide.^{[5][8]}
- Leaching Procedure:
 - Place a known mass of the prepared ore into a reaction vessel (e.g., a three-necked glass reactor or a bottle for rolling).^[6]
 - Add the prepared lixiviant to achieve the desired pulp density (solid-to-liquid ratio).^[8]
 - Commence agitation at a constant rate (e.g., 350-400 rpm) to keep the ore particles suspended.^[8]
 - Maintain the desired temperature using a water bath or other control system.^[8]
 - Monitor and adjust the pH of the slurry as needed throughout the experiment.^[8]
 - The leaching duration can range from a few hours to over 24 hours.^[8]
- Sampling and Analysis:
 - Withdraw slurry samples at regular intervals.^[8]
 - Filter the samples immediately to separate the pregnant leach solution from the solid residue.^[8]
 - Analyze the gold concentration in the pregnant leach solution using methods like Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic

Absorption Spectroscopy (AAS) to determine the leaching kinetics and overall gold extraction.[8]

Diagrams





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